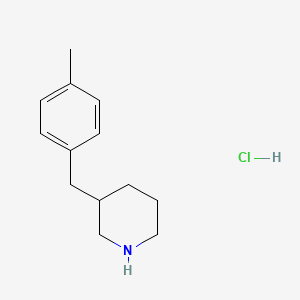

(R)-1-(3-硝基苯基)乙醇

描述

“®-1-(3-nitrophenyl)ethanol” is a chemical compound used for scientific research . It is related to “1-(3-nitrophenyl)ethanol”, which is available from scientific research product suppliers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a metal-free reduction of both aromatic and aliphatic nitro groups to amines has been achieved using a combination of HSiCl3 and a tertiary amine . This reaction is of wide general applicability and tolerates many functional groups .科学研究应用

手性合成与立体化学

(R)-1-(3-硝基苯基)乙醇已被用于手性分子的合成中。例如,已经探索了衍生自硝基苯基乙醇的磷酸酯的非对映异构体的合成和立体化学,使用部分结晶和 X 射线晶体学等程序来确定绝对立体化学 (Corrie 等人,1992)。

光化学反应

已经研究了该化合物的 photochemical 行为,特别是在硝基苯甲醇的情况下。涉及激光闪光光解和时间分辨红外光谱的研究已经提供了对 2-硝基苯甲基化合物反应机理的见解,包括 1-(2-硝基苯基)乙醇 (Gáplovský 等人,2005)。

生物催化和不对称合成

该化合物已用于手性中间体的生物催化生产中。例如,使用解淀粉芽孢杆菌酯酶对乙酯进行对映选择性水解,以生产光学纯 (R)-1-(3',4'-亚甲二氧基苯基)乙醇,这是药物合成中的关键中间体 (Liu 等人,2014)。

药物前体的合成

(R)-1-(3-硝基苯基)乙醇作为合成 β-肾上腺素受体阻断剂的前体。研究的重点是使用酶促转酯化反应获得此类化合物的纯对映异构体 (Kapoor 等人,2005)。

催化和不对称反应

该化合物已用于探索硝基醇的不对称催化的研究。例如,对电催化氧化中的手性歧视的研究已经提供了对包括硝基苯基乙醇在内的醇手性的选择性检测和分析的见解 (Kashiwagi 等人,1999)。

生物乙醇重整制氢

虽然不直接涉及 (R)-1-(3-硝基苯基)乙醇,但生物乙醇重整制氢的研究是相关的,因为它们探索了相关乙醇化合物的转化过程 (Ni 等人,2007)。

不对称生物还原

还对使用微生物系统将各种酮不对称生物还原为手性醇进行了研究。这包括使用硝基苯基乙醇的特定对映异构体合成 β-肾上腺素受体阻断剂 (R)-尼芬洛尔 (Yang 等人,2006)。

属性

IUPAC Name |

(1R)-1-(3-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPQAVXDUWMFCK-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-nitrophenyl)ethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)

![4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899952.png)

![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B2899953.png)

![[3-(3-Methoxyphenyl)isoxazol-5-yl]methylamine](/img/structure/B2899955.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2899959.png)

![{[(3,4-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2899961.png)

![2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2899963.png)

![2-[4-(3-fluoro-4-methoxyphenyl)-5-methyl-2-pyrimidinyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2899972.png)